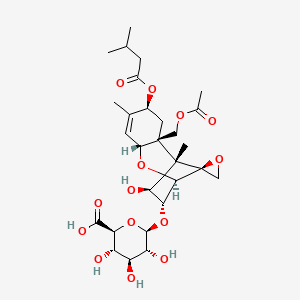
3-Aminobenzoic-d4 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzoic-d4 Acid, also known as 3-Aminobenzenecarboxylic Acid-d4, is a deuterium-labeled derivative of 3-Aminobenzoic Acid. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
Mecanismo De Acción
- The primary target of 3-Aminobenzoic acid-d4 is not explicitly mentioned in the available literature. However, it’s essential to note that this compound is a deuterium-labeled form of 3-Aminobenzoic acid .
Target of Action
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
3-Aminobenzoic-d4 Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including metabolic enzymes and proteases . The deuterium labeling of this compound allows researchers to track its interactions and transformations within biological systems with high precision. This compound is often used to study the metabolic pathways and enzyme kinetics involved in the degradation and synthesis of aromatic compounds . The interactions between this compound and these biomolecules are typically characterized by stable isotope effects, which can influence reaction rates and binding affinities .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism . In particular, the compound has been observed to modulate the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites . These effects can vary depending on the type of cell and the specific cellular context. For example, in some cell types, this compound may enhance the expression of genes involved in aromatic compound metabolism, while in others, it may inhibit certain signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The deuterium atoms in the compound can affect its binding interactions with enzymes and proteins, leading to changes in enzyme inhibition or activation . These interactions can result in alterations in gene expression and metabolic fluxes within the cell . The stable isotope labeling also allows for detailed studies of the compound’s binding kinetics and the identification of specific binding sites on target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity and interactions . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in metabolic pathways and enzyme activity . Threshold effects have been observed, where the compound exhibits a dose-dependent response in terms of its biochemical and cellular effects . High doses of this compound may also result in toxic or adverse effects, including disruptions in normal cellular processes and metabolic imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation and synthesis of aromatic compounds . It interacts with various enzymes and cofactors, influencing metabolic fluxes and the levels of key metabolites . The compound’s stable isotope labeling allows for precise tracking of its metabolic transformations and the identification of specific metabolic intermediates . Studies have shown that this compound can affect the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . The stable isotope labeling allows for detailed studies of the compound’s transport dynamics and the identification of specific transporters involved in its cellular uptake and distribution . The compound’s distribution can also be affected by factors such as pH and the presence of other metabolites .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Studies have shown that this compound can localize to the cytoplasm, mitochondria, and other subcellular structures, where it can modulate metabolic pathways and enzyme activity . The stable isotope labeling allows for precise tracking of the compound’s subcellular localization and the identification of specific targeting signals involved in its distribution .
Métodos De Preparación
The synthesis of 3-Aminobenzoic-d4 Acid involves the deuteration of 3-Aminobenzoic Acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach is the use of deuterated reagents in the synthesis of 3-Aminobenzoic Acid, ensuring the incorporation of deuterium atoms at specific positions . Industrial production methods typically involve large-scale deuteration processes, which are optimized for high yield and purity.
Análisis De Reacciones Químicas
3-Aminobenzoic-d4 Acid undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions to form azo compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and diazotizing agents like sodium nitrite in acidic conditions. Major products formed from these reactions include nitrobenzoic acids, aminobenzyl alcohols, and azo compounds.
Aplicaciones Científicas De Investigación
3-Aminobenzoic-d4 Acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
3-Aminobenzoic-d4 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
3-Aminobenzoic Acid: The non-deuterated form, which has similar chemical properties but lacks the isotope labeling.
4-Aminobenzoic Acid: An isomer with the amino group at the para position, used in similar applications but with different reactivity.
Anthranilic Acid: Another isomer with the amino group at the ortho position, used in the synthesis of dyes and pharmaceuticals.
The deuterium labeling in this compound provides unique advantages in research applications, such as improved tracing in metabolic studies and altered reaction kinetics, making it a valuable tool in various scientific fields .
Propiedades
IUPAC Name |
3-amino-2,4,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDUHJPVQKIXHO-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)




![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride](/img/structure/B583247.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)




